In Vitro Selectivity: BLU-5937 Exhibits >960-Fold Selectivity for P2X3 over P2X2/3, a Critical Differentiator
BLU-5937 demonstrated an IC50 of 25 nM for the human P2X3 homotrimeric receptor, compared to >24,000 nM (>24 µM) for the human P2X2/3 heterotrimeric receptor [1]. This corresponds to a selectivity ratio of >960-fold for the cough-relevant P2X3 isoform over the taste-relevant P2X2/3 isoform [2]. In contrast, gefapixant, a leading first-generation P2X3 antagonist, exhibits a markedly lower selectivity ratio, contributing to its dose-limiting taste disturbance adverse events [3].
| Evidence Dimension | In vitro receptor selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 hP2X3 = 25 nM; IC50 hP2X2/3 >24,000 nM |
| Comparator Or Baseline | Gefapixant (reported to have lower selectivity, with taste disturbance as a prominent dose-limiting adverse event in clinical trials) |
| Quantified Difference | Selectivity ratio >960-fold for P2X3 over P2X2/3 for BLU-5937; Gefapixant's selectivity is qualitatively lower based on clinical adverse event profile. |
| Conditions | Cloned human hP2X3 and hP2X2/3 channels expressed in mammalian cells, αβ-meATP-evoked activity. |
Why This Matters
High selectivity for P2X3 over P2X2/3 is the primary mechanistic rationale for achieving antitussive efficacy with minimal taste-related adverse events, a key differentiating factor for procurement and clinical investigation.
- [1] Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics, 55, 47-53. View Source
- [2] Garceau, D., & Chauret, N. (2019). BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration. Pulmonary Pharmacology & Therapeutics, 55, 47-53. View Source
- [3] Merck & Co. (2021). FDA Advisory Committee Briefing Document for Gefapixant. View Source
